
2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dim
Biological Activity
2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, is a synthetic compound belonging to the class of piperidine carboxylic acids. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring with a dimethoxyphenyl group and an ethyl group attached to it. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Cyclization reactions using amines and carbonyl compounds.
- Introduction of the Dimethoxyphenyl Group : Electrophilic aromatic substitution.
- Alkylation : Using ethyl halides or Grignard reagents.
- Carboxylation : Utilizing carbon dioxide or carboxylating agents.
These synthetic routes are crucial for developing analogs with enhanced biological properties.
The biological activity of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets. It may act by:
- Inhibiting Enzymes : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that affect cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, cytotoxicity assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values for some derivatives were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
(2S,3S)-A | RPMI 8226 (Multiple Myeloma) | 15 ± 3 |
(2S,3S)-B | B16-F0 (Melanoma) | 20 ± 4 |
(2S,3S)-C | LM3 (Mammary Adenocarcinoma) | 18 ± 5 |
These results indicate that certain derivatives of the compound may be three to four times more effective against tumor cells compared to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have focused on the biological evaluation of piperidine derivatives similar to (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid:
- Study on Antitumor Activity : A study investigated a series of piperidine derivatives for their ability to inhibit tumor growth in murine models. The results indicated that compounds with similar structural motifs exhibited significant tumor suppression compared to controls .
- Evaluation of Antibacterial Efficacy : Another research focused on assessing the antibacterial properties of piperidine derivatives against resistant bacterial strains. The study concluded that certain modifications increased efficacy against resistant strains significantly .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Cyclization reactions with amines and carbonyl compounds.
- Electrophilic Aromatic Substitution : Introduction of the dimethoxyphenyl group.
- Alkylation : Addition of the ethyl group using ethyl halides.
- Carboxylation : Introduction of the carboxylic acid group through carboxylating agents.
Medicinal Chemistry
-
Therapeutic Potential : The compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory : Investigations into its ability to inhibit inflammatory pathways.
- Analgesic : Studies assessing pain-relief properties.
- Anticancer Activities : Research focusing on its cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to new drug developments.
Biological Research
-
Protein Interactions : The compound has shown promise in binding studies with proteins such as HuR (human antigen R), which is involved in mRNA stability and translation. Binding affinity studies indicate significant interactions that could be leveraged for therapeutic applications.
Enantiomer Binding Free Energy (kcal/mol) (2S,3S)-BOPC1 -53.37 (2R,3R)-BOPC1 -41.27 - Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, warranting further investigation into its potential as an antimicrobial agent.
Material Science
The compound's unique chemical structure allows for potential applications in the development of new materials. Its properties can be optimized for use in:
- Agrochemicals : Development of new pesticides or herbicides.
- Pharmaceuticals : As a building block for synthesizing more complex therapeutic agents.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLJWYYZRTVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.